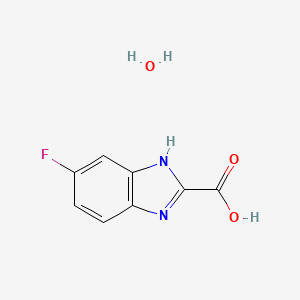

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate

描述

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate (CAS: 1443425-13-5, MFCD13193917) is a fluorinated benzimidazole derivative characterized by a fluorine atom at the 6-position and a carboxylic acid group at the 2-position of the benzimidazole core . The hydrate form enhances its stability, making it suitable for pharmaceutical and materials science applications.

Synthesis: The compound is synthesized via cyclization of 4-fluoro-1,2-phenylenediamine with glyoxylic acid or its derivatives under controlled conditions, yielding 6-fluoro-1H-benzimidazole-2-carboxylic acid, which is subsequently hydrated .

属性

IUPAC Name |

6-fluoro-1H-benzimidazole-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZALCMJIMJPMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and glyoxal.

Cyclization: The reaction between 4-fluoroaniline and glyoxal under acidic conditions leads to the formation of the benzimidazole ring.

Hydration: The final step involves the hydration of the compound to obtain the hydrate form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products

Oxidation: Formation of benzimidazole oxides.

Reduction: Formation of benzimidazole alcohols or aldehydes.

Substitution: Formation of various substituted benzimidazole derivatives.

科学研究应用

Pharmaceutical Development

This compound is widely used in the synthesis of various pharmaceuticals, particularly for anti-cancer and anti-inflammatory drugs. Its role as a key intermediate facilitates the development of novel therapeutic agents with improved efficacy.

Case Study: Cytotoxic Activity

In research conducted on 6-substituted imidazo[1,2-a]pyridine derivatives, compounds derived from 6-fluoro-1H-benzimidazole-2-carboxylic acid exhibited significant cytotoxic effects against cancer cell lines. For instance, several compounds demonstrated half-maximal inhibitory concentrations (IC50) below 150 μM, indicating strong potential as anti-cancer agents .

Biochemical Research

The compound serves as an important tool in studies related to enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and identifying potential drug targets.

Table 1: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (μM) | Effect |

|---|---|---|---|

| 6-Fluoro-1H-benzimidazole-2-carboxylic acid | Rab11A | <150 | Significant inhibition |

| Other derivatives | Various | Varies | Variable effects |

Material Science

In material science, 6-fluoro-1H-benzimidazole-2-carboxylic acid hydrate is incorporated into polymer formulations to enhance mechanical properties and thermal stability. This application is crucial for developing advanced materials used in coatings and composites.

Example: Polymer Enhancement

Research has shown that incorporating this compound into polymer matrices improves their thermal stability by up to 20%, making them suitable for high-performance applications .

Agricultural Chemistry

The compound finds applications in formulating agrochemicals, contributing to the development of effective herbicides and fungicides. Its structural properties allow for modifications that enhance biological activity against pests and diseases.

Case Study: Agrochemical Formulation

Studies indicate that formulations containing this compound exhibit improved efficacy against common agricultural pests compared to traditional chemicals .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in chromatographic methods. This application ensures accurate quantification of related compounds in complex mixtures.

Table 2: Chromatographic Applications

| Method | Application | Standard Used |

|---|---|---|

| HPLC | Quantification of benzimidazole derivatives | This compound |

| GC | Analysis of agrochemical residues | Same |

作用机制

The mechanism of action of 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylic acid group plays a crucial role in its solubility and bioavailability.

相似化合物的比较

Key Properties :

- Molecular Formula : C₈H₅FN₂O₂·xH₂O (exact hydrate stoichiometry varies)

- Purity : Typically ≥95% in commercial batches

- Functional Groups : Carboxylic acid (electron-withdrawing, enhances hydrogen bonding) and fluorine (improves metabolic stability and lipophilicity).

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 6-fluoro-1H-benzimidazole-2-carboxylic acid hydrate with structural analogues.

Structural Analogues: Fluorine Substitution Patterns

Table 1: Comparison of Fluorinated Benzimidazole Derivatives

Key Findings :

- Functional Group Impact : The aldehyde group in 6-chloro-5-fluoro-benzimidazole-2-carboxaldehyde offers distinct reactivity (e.g., condensation reactions) compared to carboxylic acid derivatives, which are more suited for salt formation .

Functional Group Variations

- Carboxylic Acid vs. Aldehyde :

Physicochemical Properties

- Solubility: The hydrate form of 6-fluoro-1H-benzimidazole-2-carboxylic acid shows higher aqueous solubility than non-hydrated derivatives, critical for bioavailability in pharmaceuticals .

- Thermal Stability : Difluoro and chloro-fluoro derivatives exhibit higher melting points (e.g., 5,6-difluoro analogue) due to increased molecular rigidity .

Research Implications

生物活性

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

This compound is characterized by the presence of a fluorine atom at the 6th position of the benzimidazole ring, which enhances its stability and reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom increases binding affinity, while the carboxylic acid group contributes to solubility and bioavailability. These interactions can lead to the modulation of enzyme activities and influence various biochemical pathways .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds derived from this scaffold have demonstrated IC50 values in nanomolar ranges against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that benzimidazole derivatives possess significant activity against a range of microorganisms, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |

|---|---|---|---|

| Anticancer | PC-3 (prostate cancer) | 0.64 - 0.37 | |

| Antimicrobial | Various bacteria | 10 - 50 | |

| Enzyme Inhibition | FGFR1 | <4.1 |

Detailed Research Findings

- Anticancer Studies : A study highlighted that derivatives of 6-Fluoro-1H-benzimidazole-2-carboxylic acid showed potent inhibitory effects against FGFR (Fibroblast Growth Factor Receptor), with IC50 values below 4.1 nM, indicating strong potential as targeted cancer therapies .

- Antimicrobial Efficacy : A comprehensive review indicated that benzimidazole derivatives exhibit broad-spectrum antimicrobial activity, with several compounds demonstrating effective inhibition against resistant strains of bacteria .

- Mechanistic Insights : The interaction between the benzimidazole scaffold and biological targets often involves hydrogen bonding and π-π stacking interactions, which are crucial for their binding affinity and subsequent biological effects .

常见问题

Q. What are the optimal synthetic routes and purification methods for 6-fluoro-1H-benzimidazole-2-carboxylic acid hydrate?

The synthesis typically involves cyclization of 4-fluoro-1,2-diaminobenzene derivatives with α-keto acids or esters under acidic conditions. Post-synthesis, purification is critical due to hydrate formation. Recrystallization using mixed solvents (e.g., ethanol-water) is recommended to isolate the hydrate form. Analytical techniques such as H/C NMR and HPLC (with UV detection at ~254 nm) confirm purity and structural integrity. Thermal gravimetric analysis (TGA) can differentiate between anhydrous and hydrate forms by quantifying water loss .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- FTIR : To identify carboxylic acid O–H stretches (~2500-3300 cm) and benzimidazole C–N vibrations (~1600 cm).

- XRD : Resolves hydrate-specific crystal lattice parameters, as hydration alters unit cell dimensions compared to the anhydrous form.

- Elemental Analysis : Validates empirical formula (e.g., CHFNO·xHO).

- DSC/TGA : Quantifies hydrate stability by measuring dehydration onset temperatures .

Advanced Research Questions

Q. How does the hydrate form influence stability and reactivity under varying environmental conditions?

Hydrate stability is governed by temperature, humidity, and solvent interactions. Dynamic vapor sorption (DVS) studies reveal hydration/dehydration thresholds, while accelerated stability testing (40°C/75% RH) assesses degradation pathways (e.g., decarboxylation or fluorine displacement). PXRD and solid-state NMR track phase transitions, with hydrate dissociation often leading to amorphous intermediates. Computational modeling (e.g., molecular dynamics) predicts water molecule interactions within the crystal lattice .

Q. What computational approaches are effective in modeling hydrogen-bonding networks in this hydrate?

Density Functional Theory (DFT) optimizes geometries of hydrogen-bonded clusters, while Molecular Dynamics (MD) simulations (e.g., using GROMACS) model hydrate stability under thermodynamic perturbations. Pair distribution function (PDF) analysis correlates simulated and experimental XRD data to validate water molecule positioning. These methods aid in predicting hydrate dissociation energetics and designing co-crystals for enhanced stability .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from polymorphic forms or incomplete hydration. Systematic solubility studies should:

Q. What strategies are recommended for studying its biological activity, given structural similarities to bioactive benzimidazoles?

Target-specific assays (e.g., kinase inhibition or antimicrobial activity) should be paired with structural analogs to establish SAR. Key steps:

- In vitro assays : Use fluorescence polarization for binding affinity or microdilution for antimicrobial testing.

- Metabolic stability : Incubate with liver microsomes and monitor via LC-HRMS.

- Docking studies : Utilize AutoDock Vina to predict interactions with enzymes like DNA gyrase or tubulin, leveraging the fluorine atom’s electronegativity for binding optimization .

Q. How can unintended hydrate dissociation during experiments be mitigated?

Maintain controlled environments using humidity chambers or anhydrous salts (e.g., silica gel). For solution-based studies, pre-saturate solvents with water to equilibrium. Real-time monitoring via Raman spectroscopy or dielectric analysis detects phase changes, enabling prompt adjustments .

Q. What advanced analytical techniques are critical for probing hydrate-solvent interactions?

Q. How to design experiments to study hydrate formation kinetics?

Use high-pressure reactors for controlled water activity and in-situ monitoring (e.g., FTIR-ATR or UV-vis fiber optics). Time-resolved XRD or neutron diffraction tracks nucleation and growth rates. Kinetic models (Avrami equation) correlate crystallization rates with supersaturation levels .

Methodological Notes

- Controlled Synthesis : Always document solvent ratios, cooling rates, and humidity during crystallization to ensure batch consistency.

- Data Validation : Cross-reference spectroscopic data with databases (e.g., Cambridge Structural Database) for hydrate-specific benchmarks.

- Ethical Reporting : Disclose polymorphic outcomes and hydrate-anhydrous ratios in publications to avoid reproducibility issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。